Cas no 1585969-24-9 ((R)-2-(1-Amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol)

(R)-2-(1-Amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol Chemical and Physical Properties
Names and Identifiers
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- (R)-2-(1氨基-2-(2,5-二溴苯基)乙基)-5-溴苯酚
- Phenol, 2-[(1R)-1-amino-2-(2,5-dibromophenyl)ethyl]-5-bromo-
- (R)-2-(1-amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol
- TQP0846
- BCP20019
- 2-[(1R)-1-Amino-2-(2,5-dibromophenyl)ethyl]-5-bromophenol
- AC-28951
- C12943
- (r)-2-[1-amino-2-(2,5-dibromophenyl)ethyl]-5-bromophenol
- CS-14981
- SCHEMBL17740971
- DTXSID501197118
- 1585969-24-9
- CS-M3362
- AKOS037650561
- (R)-2-(1-amino-2-(2,5-dibromophenyl)ethyl)-5-bromopheno
- (R)-2-(1-Amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol
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- MDL: MFCD29924768
- Inchi: 1S/C14H12Br3NO/c15-9-2-4-12(17)8(5-9)6-13(18)11-3-1-10(16)7-14(11)19/h1-5,7,13,19H,6,18H2/t13-/m1/s1
- InChI Key: FGYVHGZCTLVZME-CYBMUJFWSA-N
- SMILES: BrC1C=CC(=CC=1C[C@H](C1C=CC(=CC=1O)Br)N)Br
Computed Properties
- Exact Mass: 448.84485 g/mol
- Monoisotopic Mass: 446.84690 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Molecular Weight: 449.96
- Topological Polar Surface Area: 46.2
(R)-2-(1-Amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P76720-1g |
(R)-2-(1-amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol |
1585969-24-9 | 1g |
¥16252.0 | 2021-09-08 |
(R)-2-(1-Amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol Related Literature
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1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
Additional information on (R)-2-(1-Amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol
Introduction to (R)-2-(1-Amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol (CAS No. 1585969-24-9)
The compound (R)-2-(1-Amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol, identified by its CAS number 1585969-24-9, represents a significant advancement in the field of chiral chemistry and pharmaceutical research. This enantiomerically pure compound has garnered considerable attention due to its unique structural features and potential applications in the development of novel therapeutic agents. The presence of both amino and bromine substituents in its molecular framework endows it with distinct chemical properties that make it a valuable candidate for further investigation.
In recent years, the demand for enantiomerically pure compounds has surged, driven by the realization that the stereochemistry of a molecule can profoundly influence its biological activity. The (R)-configuration of this compound is particularly noteworthy, as it suggests a specific spatial arrangement of atoms that may confer unique interactions with biological targets. This specificity is crucial in drug design, where even minor changes in molecular geometry can lead to significant differences in efficacy and safety profiles.
The structural motif of (R)-2-(1-Amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol incorporates several key functional groups that are of interest to medicinal chemists. The amino group at the 1-position and the bromine atoms at the 2- and 5-positions of the phenol ring contribute to its reactivity and potential for further derivatization. These features make it an attractive scaffold for designing molecules with enhanced binding affinity and selectivity.
Current research in the field of chiral pharmaceuticals has highlighted the importance of understanding the three-dimensional structure of drug candidates. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, are being employed to predict how these compounds will interact with biological receptors. The precise stereochemistry of (R)-2-(1-Amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol provides a foundation for such studies, enabling researchers to fine-tune its properties for optimal therapeutic outcomes.
One of the most promising applications of this compound lies in its potential use as a building block for more complex drug molecules. By leveraging its unique structural features, chemists can design derivatives that exhibit improved pharmacokinetic profiles or target specific disease pathways more effectively. For instance, the bromine atoms could serve as handles for further functionalization via cross-coupling reactions, while the amino group offers opportunities for salt formation or covalent binding to biological targets.
The synthesis of enantiomerically pure compounds like (R)-2-(1-Amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol presents significant challenges due to the need for high levels of stereocontrol. However, recent advances in asymmetric catalysis have made it increasingly feasible to produce such compounds on a scalable basis. These methodologies have enabled researchers to access a wider range of stereoisomers, expanding the pool of potential drug candidates for development.
In addition to its pharmaceutical applications, this compound may also find utility in other areas such as materials science and agrochemicals. The presence of bromine atoms, for example, suggests that it could be used as an intermediate in the synthesis of flame retardants or other specialty chemicals. Furthermore, its chiral nature makes it a candidate for applications in catalysis, where enantiopure ligands are often required to achieve high selectivity in organic transformations.
As our understanding of molecular interactions continues to evolve, compounds like (R)-2-(1-Amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol will play an increasingly important role in drug discovery and development. Their unique structural features offer opportunities to address unmet medical needs by designing molecules with tailored biological activities. By combining experimental synthesis with computational modeling, researchers can accelerate the process of identifying promising candidates and optimizing their properties for clinical use.
The future prospects for this compound are bright, with ongoing research aimed at exploring its full potential. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential in unlocking its therapeutic benefits. As new methodologies emerge and our knowledge base expands, compounds such as (R)-2-(1-Amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol are poised to make significant contributions to the advancement of medicine and science.
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